4-Bromo-2-chloro-3,5,6-trifluoropyridine

Description

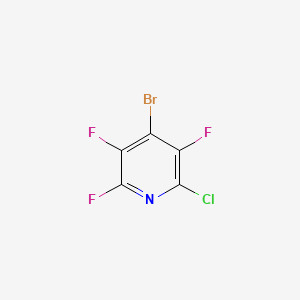

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-3,5,6-trifluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5BrClF3N/c6-1-2(8)4(7)11-5(10)3(1)9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJBPYXQNAVFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)Cl)F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 4 Bromo 2 Chloro 3,5,6 Trifluoropyridine and Polyhalopyridine Systems

Mechanistic Studies of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for polyhalopyridines. The reaction proceeds via a two-step mechanism involving the initial attack of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the departure of a halide leaving group to restore aromaticity. The stability of the intermediate Meisenheimer complex and the relative leaving group ability of the different halogens are key factors governing the reaction's outcome.

Competitive Halogen Displacement Reactivity Profiles

In polyhalogenated pyridine (B92270) systems, the position of nucleophilic attack is directed by the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate. For pyridines, attack is preferentially observed at the C2/C6 and C4 positions due to effective delocalization of the negative charge onto the ring nitrogen.

In the case of 4-Bromo-2-chloro-3,5,6-trifluoropyridine, the C4 position is particularly activated towards nucleophilic attack. The order of leaving group ability in SNAr reactions is generally F > Cl > Br > I, which is the reverse of the trend for SN1/SN2 reactions. This is because the rate-determining step is often the formation of the Meisenheimer complex, which is accelerated by more electronegative halogens that can better stabilize the transition state. However, the exact site of substitution can be influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions of fluoropyridines are reported to be significantly faster than those of chloropyridines in some SNAr reactions. acs.org

| Substrate | Nucleophile | Preferential Position of Attack | Primary Halogen Displaced | Reference |

|---|---|---|---|---|

| Pentafluoropyridine (B1199360) | RO⁻ | C4 | F | acs.org |

| Pentachloropyridine (B147404) | CH₃O⁻ | C4 | Cl | rsc.org |

| 2-Fluoropyridine | NaOEt | C2 | F | acs.org |

| 2-Chloropyridine (B119429) | NaOEt | C2 | Cl | acs.org |

Computational Modeling of SNAr Transition States

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the SNAr mechanisms of halogenated pyridines. nih.gov These studies confirm that the C-halogen bond formation occurs via a stepwise SNAr pathway. nih.gov The calculations can model the transition state energies for nucleophilic attack at different positions on the pyridine ring, helping to rationalize the observed regioselectivity. For instance, computational models can predict the relative activation barriers for the displacement of different halogens, corroborating experimental findings. These models indicate that phosphine (B1218219) elimination can be the rate-determining step in certain SNAr reactions of pyridines. nih.govnih.gov Steric interactions during the cleavage of the C-P bond can also explain differences in reactivity between 2- and 3-substituted pyridines. nih.govnih.gov

Organometallic Reactivity and Metal-Halogen Exchange Processes

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This process is particularly useful for the functionalization of polyhalopyridines. The reaction typically involves the use of electropositive metals like lithium or magnesium. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

For a substrate like this compound, the bromine at the C4 position is the most likely site for metal-halogen exchange due to the higher reactivity of the C-Br bond compared to the C-Cl and C-F bonds in this reaction. This regioselectivity allows for the generation of a pyridyl organometallic intermediate, which can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position. The presence of chelating groups can accelerate the rate of lithium-halogen exchange. wikipedia.org The resulting organometallic reagents are valuable for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Electrophilic Functionalization Studies of Halogenated Pyridines

The electron-deficient nature of the pyridine ring, exacerbated by the presence of multiple halogen atoms, makes electrophilic aromatic substitution (EAS) on compounds like this compound extremely challenging. nih.gov The nitrogen atom in the pyridine ring is the most basic site and will typically react with electrophiles first, forming a pyridinium (B92312) salt which further deactivates the ring towards electrophilic attack. youtube.com

Consequently, direct electrophilic functionalization of polyhalogenated pyridines requires harsh reaction conditions and often results in low yields and poor selectivity. nih.govyoutube.com Alternative strategies are often employed to introduce electrophiles onto the pyridine ring. One such strategy involves the initial conversion of the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles than the parent pyridine, and functionalization often occurs at the 4-position. acs.org Subsequent removal of the N-oxide group yields the substituted pyridine. Another approach is to use metalation-trapping sequences, where a directed metalation or a halogen-metal exchange is followed by reaction with an electrophile. nih.gov

Radical Reaction Pathways in Halopyridine Chemistry

Radical reactions offer an alternative pathway for the functionalization of halopyridines. The Minisci reaction, for example, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. nih.gov This reaction is well-suited for electron-deficient systems like pyridines. The protonation of the pyridine nitrogen increases its electron-accepting character, facilitating the addition of the radical.

For polyhalogenated pyridines, radical reactions can provide a means to introduce alkyl or acyl groups. The regioselectivity of radical attack is influenced by both steric and electronic factors. N-methoxypyridinium salts have been shown to be exceptionally reactive towards radical addition, with rate constants significantly higher than for the corresponding protonated pyridines. nih.govchemrxiv.orgrsc.org The reaction proceeds under neutral conditions as no acid is required to activate the heterocycle. nih.govchemrxiv.orgrsc.org

| Pyridine Derivative | Radical Source | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Protonated Pyridine | Alkyl/Acyl Radicals | Minisci Reaction | Requires acidic conditions to activate the pyridine ring. | nih.gov |

| N-methoxypyridinium salt | Alkyl Radicals from Alkenes | Radical Chain Monoalkylation | Proceeds under neutral conditions; no external oxidant required. | nih.govchemrxiv.orgrsc.org |

| Pyridinium ion | Allylic Radicals | Photochemical Radical Coupling | Harnesses the reactivity of pyridinyl radicals generated by single-electron reduction. | acs.org |

Cycloaddition and Rearrangement Processes of Substituted Pyridines

While less common for highly substituted pyridines, cycloaddition reactions represent a powerful tool for the synthesis of complex cyclic systems. researchgate.netnumberanalytics.com The pyridine ring can participate as either a diene or a dienophile in Diels-Alder reactions, although its electron-deficient nature generally makes it a poor diene. youtube.com When the pyridine ring does participate in cycloadditions, it often requires high temperatures or the use of catalysts. youtube.com The products of these reactions are often dihydropyridines, which can sometimes be aromatized to yield substituted pyridines. youtube.com

Rearrangement reactions of substituted pyridines can be induced thermally or photochemically. nih.govarkat-usa.org For instance, irradiation of substituted pyridines in the vapor phase can lead to phototransposition, resulting in the formation of isomeric pyridines. arkat-usa.org These rearrangements often proceed through highly strained intermediates. Thermal rearrangements of certain substituted pyridines can also lead to significant structural reorganization. nih.gov The specific substituents on the pyridine ring play a crucial role in directing the course of these cycloaddition and rearrangement processes.

Studies on Oxidative and Reductive Transformations (excluding byproduct toxicity)

The study of oxidative and reductive transformations of highly halogenated pyridines, such as this compound, is crucial for understanding their reactivity and potential applications in synthesis. While specific studies focusing solely on the oxidative and reductive transformations of this compound are not extensively detailed in the available literature, the reactivity of analogous polyhaloaromatic and polyhalopyridine systems provides significant insights into its expected chemical behavior.

Oxidative Transformations:

Oxidative reactions of the pyridine ring itself are generally challenging due to the electron-deficient nature of the ring, which is further exacerbated by the presence of multiple electron-withdrawing halogen substituents. wikipedia.org However, reactions involving the nitrogen atom are more common. The nitrogen lone pair in pyridine can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation can alter the reactivity of the entire ring system, making it more susceptible to certain nucleophilic substitution reactions.

In the context of transition metal chemistry, oxidative addition is a key transformation. wikipedia.org For polyhaloaromatic compounds, a metal center can insert into a carbon-halogen bond, leading to an increase in the metal's oxidation state. wikipedia.orgnih.gov The relative reactivity of the carbon-halogen bonds in this compound towards oxidative addition would be expected to follow the order C-Br > C-Cl > C-F, based on bond dissociation energies.

Reductive Transformations:

Reductive dehalogenation is a more commonly studied transformation for polyhalogenated aromatic compounds. organic-chemistry.org This process involves the removal of a halogen atom and its replacement with a hydrogen atom, typically mediated by a reducing agent and often a catalyst. The ease of reductive dehalogenation generally follows the trend I > Br > Cl > F. organic-chemistry.org Therefore, in this compound, the carbon-bromine bond would be the most susceptible to reductive cleavage.

Catalytic hydrogenation is a widely used method for reductive dehalogenation. organic-chemistry.org For instance, bromides on aromatic rings can be selectively reduced in the presence of chlorides using catalysts like palladium on carbon (Pd/C) under neutral conditions. organic-chemistry.org More forcing conditions are typically required to reduce C-Cl bonds. organic-chemistry.org

Electrochemical reduction offers another avenue for the dehalogenation of halogenated organic compounds. researchgate.net The reduction potentials for the cleavage of carbon-halogen bonds become progressively more negative from C-I to C-F. This selectivity allows for controlled, stepwise dehalogenation by careful selection of the applied potential. For this compound, one would expect to be able to selectively cleave the C-Br bond at a less negative potential than the C-Cl and C-F bonds.

Microbial reductive dehalogenation is a bioremediation strategy for organohalide pollutants, catalyzed by enzymes known as reductive dehalogenases. nih.gov These enzymes can catalyze the removal of halogen atoms from a variety of aromatic compounds. nih.gov

Below is a table summarizing the expected relative reactivity of the halogen substituents in this compound towards common transformations.

| Transformation Type | Relative Reactivity of C-X Bond | Notes |

| Oxidative Addition | C-Br > C-Cl > C-F | Based on decreasing bond strength. |

| Reductive Dehalogenation | C-Br > C-Cl > C-F | Based on decreasing ease of reduction. |

Reaction Kinetics and Thermodynamic Considerations for Halogenated Pyridines

The kinetics and thermodynamics of reactions involving halogenated pyridines are complex and are influenced by a multitude of factors including the nature and position of the halogen substituents, the type of reaction, and the reaction conditions.

Reaction Kinetics:

The rates of reactions on the pyridine ring are significantly affected by the electronic properties of the halogen substituents. All halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. Conversely, they exhibit an electron-donating resonance effect (+M), although this is generally weaker than the inductive effect for halogens.

In nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient rings like pyridine, electron-withdrawing groups can accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. nih.gov The position of the leaving group also plays a critical role in determining the reaction rate. For nucleophilic substitution on pyridines, the reactivity order is generally γ (4-position) > α (2-position) >> β (3-position). davuniversity.org

For this compound, nucleophilic substitution could potentially occur at the 2-, 4-, or 6-positions. The relative rates would depend on the nature of the nucleophile and the specific halogen being displaced. Computational studies on similar systems have shown that phosphine elimination can be the rate-determining step in certain substitution reactions. nih.gov

The Brønsted and Hammett equations are often used to correlate reaction rates with the properties of reactants and substituents. rsc.org For example, in the pyridine-catalyzed hydrolysis of benzenesulphonyl chlorides, the rates are correlated with the pKa of the substituted pyridines (Brønsted correlation) and the electronic properties of the substituents on the benzene (B151609) ring (Hammett correlation). rsc.org Such linear free-energy relationships are valuable tools for elucidating reaction mechanisms.

The table below illustrates the general influence of substituent electronic effects on the kinetics of two major reaction types for pyridine systems.

| Reaction Type | Effect of Electron-Withdrawing Groups | Effect of Electron-Donating Groups |

| Electrophilic Aromatic Substitution | Decrease reaction rate | Increase reaction rate |

| Nucleophilic Aromatic Substitution | Increase reaction rate | Decrease reaction rate |

Thermodynamic Considerations:

The thermodynamics of a reaction are governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes. In the context of reactions involving halogenated pyridines, the bond dissociation energies of the carbon-halogen bonds are a key thermodynamic parameter.

The C-F bond is the strongest carbon-halogen bond, followed by C-Cl, C-Br, and C-I. This trend has significant implications for the thermodynamics of dehalogenation reactions. The cleavage of a C-F bond is thermodynamically less favorable than the cleavage of a C-Br bond.

Computational studies have been employed to understand the thermodynamics of halogenation reactions. For instance, in the halogenation of certain pyridine intermediates, it was found that chlorination results in a more stable intermediate than bromination. chemrxiv.org This difference in stability can be explained by Hammond's postulate, which relates the transition state structure to the structure of the nearest stable species (reactant, intermediate, or product). chemrxiv.org

Computational and Theoretical Chemistry Investigations of 4 Bromo 2 Chloro 3,5,6 Trifluoropyridine

Quantum Chemical Characterization of Molecular Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These computational techniques are used to predict the electronic and geometric features of 4-Bromo-2-chloro-3,5,6-trifluoropyridine at the atomic level.

Electronic Structure Analysis

For a polysubstituted pyridine (B92270) ring like this, the analysis would likely reveal a significant lowering of the molecular orbital energies due to the strong electron-withdrawing effects of the fluorine, chlorine, and bromine atoms. The distribution of electron density and the locations of the HOMO and LUMO would be heavily influenced by the positions of these halogens, providing insights into the most probable sites for electrophilic and nucleophilic attack.

Molecular Geometry Optimizations

Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy state. For this compound, this would be achieved using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

The resulting optimized geometry would provide precise predictions of bond lengths, bond angles, and dihedral angles. It would be expected that the pyridine ring would be nearly planar. The C-F, C-Cl, and C-Br bond lengths would be of particular interest, as would the angles between the substituents and the pyridine ring. These calculated parameters are essential for understanding the steric and electronic effects of the substituents on the ring structure.

Density Functional Theory (DFT) Applications

DFT is a powerful and widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It is particularly effective for predicting a wide range of molecular properties for compounds like this compound.

Vibrational Frequency Calculations and Spectral Simulations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. Each calculated frequency represents a specific vibrational mode, such as stretching, bending, or twisting of the chemical bonds.

A study on this compound would generate a list of theoretical vibrational frequencies and their corresponding intensities. These computed spectra could then be compared with experimental data to confirm the molecular structure and to provide a detailed assignment of the observed spectral bands. Key vibrational modes would include the C-F, C-Cl, and C-Br stretching and bending frequencies, as well as the characteristic vibrations of the pyridine ring.

Table 1: Hypothetical Example of Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-F Stretch | 1100 - 1400 |

| C-Cl Stretch | 700 - 850 |

| C-Br Stretch | 500 - 650 |

| Pyridine Ring Breathing | 990 - 1050 |

| C-H Bending | 800 - 1200 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Energetic Landscape of Reaction Pathways and Activation Barriers

DFT is a valuable tool for exploring the mechanisms of chemical reactions. For this compound, this could involve modeling its reactions with nucleophiles or its participation in cross-coupling reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

The activation barrier, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. Such calculations could predict, for example, whether a nucleophilic aromatic substitution is more likely to occur at the chlorine- or bromine-substituted position and under what conditions.

Prediction of Chemical Reactivity Descriptors and Indices

Based on the electronic structure obtained from DFT calculations, various chemical reactivity descriptors can be computed. These indices provide a quantitative measure of the reactivity of different sites within the molecule. Important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ²/(2η).

Fukui Functions: These functions indicate the change in electron density at a given point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites.

Table 2: Hypothetical Example of Calculated Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| EHOMO | -8.5 |

| ELUMO | -1.2 |

| Ionization Potential (I) | 8.5 |

| Electron Affinity (A) | 1.2 |

| Chemical Hardness (η) | 3.65 |

| Electronegativity (χ) | 4.85 |

| Electrophilicity Index (ω) | 3.22 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

No published studies detailing the Molecular Electrostatic Potential (MEP) mapping of this compound were identified. An MEP map for this compound would theoretically reveal the distribution of electron density and predict sites for electrophilic and nucleophilic attack. Generally, in such highly halogenated pyridines, the nitrogen atom is expected to be an electron-rich (negative potential) region, while the carbon atoms bonded to electronegative halogens would exhibit a more electron-deficient (positive potential) character. However, without specific computational studies, a precise description and data table of the MEP for this exact molecule cannot be provided.

Conformation and Conformational Dynamics Studies

There is no available research on the conformation and conformational dynamics of this compound. As a substituted pyridine, the core aromatic ring is planar. The primary conformational considerations would involve the rotation of any non-symmetrical substituents, which are not present in this molecule. Therefore, significant conformational dynamics are not expected. A detailed analysis, including potential energy surfaces or rotational barriers, is absent from the scientific literature for this specific compound.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful method for determining the carbon-hydrogen framework and the environment of fluorine atoms in a molecule. For 4-Bromo-2-chloro-3,5,6-trifluoropyridine, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR, supplemented by multi-dimensional techniques.

Proton (¹H) NMR Spectroscopy

Given the structure of this compound, which lacks any hydrogen atoms, a ¹H NMR spectrum would not show any signals corresponding to the compound itself. The primary use of ¹H NMR in this context would be to confirm the absence of protons on the pyridine (B92270) ring and to detect any proton-containing impurities in the sample.

Carbon-13 (¹³C) NMR Spectroscopy

A ¹³C NMR spectrum would be crucial for identifying the carbon backbone of the pyridine ring. The spectrum is expected to show five distinct signals, one for each of the five carbon atoms in the heterocyclic ring, as they are all in unique chemical environments due to the varied halogen substituents. The chemical shifts would be influenced by the electronegativity of the attached atoms (F, Cl, Br, N). Carbons bonded to fluorine would exhibit splitting due to C-F coupling.

Hypothetical Data Table: Expected ¹³C NMR Resonances

| Carbon Atom | Expected Chemical Shift (δ, ppm) Range | Expected Splitting Pattern (due to J-coupling with ¹⁹F) |

|---|---|---|

| C-2 (bonded to Cl) | 145-155 | Singlet or small doublet/triplet (long-range coupling) |

| C-3 (bonded to F) | 140-150 | Doublet (large ¹JCF) |

| C-4 (bonded to Br) | 110-120 | Triplet (²JCF from F-3 and F-5) |

| C-5 (bonded to F) | 140-150 | Doublet (large ¹JCF) |

| C-6 (bonded to F) | 155-165 | Doublet (large ¹JCF) |

Note: This table is illustrative and based on general principles. Actual experimental data is required for accurate assignment.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is essential for characterizing fluorinated organic compounds. For this molecule, three distinct signals would be expected, corresponding to the fluorine atoms at the C-3, C-5, and C-6 positions. The chemical shifts and, critically, the coupling constants between the fluorine nuclei (JFF) would provide definitive information about their relative positions on the pyridine ring.

Hypothetical Data Table: Expected ¹⁹F NMR Resonances

| Fluorine Atom | Expected Chemical Shift (δ, ppm) Range | Expected Splitting Pattern (due to J-coupling with other ¹⁹F) |

|---|---|---|

| F-3 | -130 to -150 | Doublet of doublets (coupling to F-5 and F-6) |

| F-5 | -130 to -150 | Doublet of doublets (coupling to F-3 and F-6) |

| F-6 | -80 to -100 | Doublet of doublets (coupling to F-3 and F-5) |

Note: This table is illustrative and based on general principles. Actual experimental data is required for accurate assignment.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While COSY (Correlation Spectroscopy) is not applicable due to the absence of protons, other 2D NMR techniques would be invaluable.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range correlations between the carbon and fluorine atoms (ⁿJCF where n > 1). These correlations are key to unambiguously assigning the signals in both the ¹³C and ¹⁹F NMR spectra. For instance, correlations between F-3 and carbons C-2, C-4, and C-5 would be expected.

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecules, providing information on the types of chemical bonds and functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopic Data Interpretation

The FT-IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching and bending vibrations of the C-F, C-Cl, C-Br, and C-N bonds, as well as the vibrations of the pyridine ring itself.

Hypothetical Data Table: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) Range | Vibrational Mode Assignment |

|---|---|

| 1600-1450 | Pyridine ring C=C and C=N stretching vibrations |

| 1300-1000 | Strong C-F stretching vibrations |

| 800-600 | C-Cl stretching vibration |

| 600-500 | C-Br stretching vibration |

| < 600 | Ring deformation modes |

Note: This table is illustrative and based on general principles. Actual experimental data is required for accurate assignment.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, yielding insights into its molecular structure, composition, and conformation. When applied to this compound, the FT-Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of the substituted pyridine ring and the carbon-halogen bonds.

Expected FT-Raman Spectral Data for this compound:

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Pyridine Ring Stretching | 1600 - 1400 | Medium to Strong |

| C-F Stretching | 1300 - 1100 | Strong |

| C-Cl Stretching | 800 - 600 | Medium |

| C-Br Stretching | 600 - 500 | Medium |

| Ring Deformation | Below 800 | Weak to Medium |

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC-MS would be a suitable method for its identification and quantification. The mass spectrum obtained would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

The fragmentation pattern would be influenced by the relative strengths of the bonds within the molecule. The loss of halogen atoms or the entire trifluoropyridine ring would be expected fragmentation pathways. Analysis of similar compounds like 4-bromo-2-chlorophenol (B165030) provides insight into the expected fragmentation. researchgate.net

Predicted GC-MS Fragmentation for this compound:

| Fragment Ion | Predicted m/z | Relative Abundance |

| [M]⁺ | 275/277/279 | Moderate |

| [M-Br]⁺ | 196/198 | High |

| [M-Cl]⁺ | 240/242 | Moderate |

| [C₅F₃N]⁺ | 131 | Low |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of liquid chromatography with the sensitive detection of mass spectrometry. It is particularly useful for the analysis of less volatile or thermally labile compounds. While this compound is likely amenable to GC-MS, LC-MS could also be employed, especially in complex matrices.

LC-MS analysis of halogenated compounds often utilizes electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting mass spectrum would display the molecular ion with its characteristic isotopic signature. The use of tandem mass spectrometry (LC-MS/MS) would provide further structural information through controlled fragmentation of the parent ion. The detection of various halogenated natural products has been successfully achieved using LC-MS methodologies. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be crucial for confirming its molecular formula (C₅BrClF₃N). By comparing the experimentally measured accurate mass with the theoretically calculated mass, the elemental composition can be unequivocally established. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a crystal structure for the specific title compound is not available, studies on similar halogenated aromatic compounds, such as 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, demonstrate the utility of this technique in elucidating detailed structural features, including short halogen contacts. nih.gov For this compound, X-ray diffraction would reveal the planarity of the pyridine ring and the precise spatial orientation of the halogen substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. For aromatic compounds like this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the pyridine ring. The position and intensity of these bands are influenced by the nature and position of the substituents. The presence of multiple halogen atoms, which are auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Applications in Advanced Organic Synthesis and Materials Science

4-Bromo-2-chloro-3,5,6-trifluoropyridine as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the differential reactivity of its halogen substituents. The presence of both a bromine and a chlorine atom, in addition to three fluorine atoms, allows for a range of selective cross-coupling and nucleophilic substitution reactions. This enables chemists to introduce a variety of functional groups at specific positions on the pyridine (B92270) ring, leading to the construction of complex molecular architectures.

The electron-withdrawing nature of the fluorine atoms activates the pyridine ring towards nucleophilic aromatic substitution, while the bromo and chloro groups offer handles for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. This orthogonality in reactivity is a key feature that underpins its versatility in synthetic chemistry.

Synthesis of Highly Functionalized Pyridine Derivatives for Research Purposes

The selective functionalization of this compound has been instrumental in the synthesis of a diverse array of highly substituted pyridine derivatives for research purposes. By leveraging the distinct reactivity of the bromo, chloro, and fluoro substituents, researchers can systematically modify the pyridine core to explore structure-activity relationships and develop new molecules with tailored properties.

For instance, the bromine atom can be selectively targeted in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups. Subsequently, the chlorine atom can be subjected to nucleophilic substitution or other cross-coupling reactions, providing a stepwise approach to building molecular complexity. This controlled synthesis is crucial for creating libraries of compounds for screening in drug discovery and materials science research.

| Reagent/Catalyst | Reaction Type | Position of Functionalization |

| Arylboronic acid / Pd catalyst | Suzuki-Miyaura Coupling | C4 (Bromo position) |

| Terminal alkyne / Pd/Cu catalyst | Sonogashira Coupling | C4 (Bromo position) |

| Amines, Alkoxides, Thiolates | Nucleophilic Aromatic Substitution | C2 (Chloro position) |

Development of Novel Organic Ligands for Catalysis (excluding catalytic performance data)

The synthesis of novel organic ligands is a cornerstone of advancements in catalysis. This compound serves as a valuable scaffold for the construction of sophisticated ligand architectures. Through sequential and selective reactions, bidentate and multidentate ligands can be assembled, incorporating the pyridine nitrogen as a key coordinating atom.

For example, the introduction of phosphine (B1218219) or other coordinating groups via substitution of the halogen atoms can lead to the formation of pincer-type ligands or other complex chelating agents. The electronic properties of these ligands can be fine-tuned by the remaining halogen substituents on the pyridine ring, which can influence the steric and electronic environment of a coordinated metal center.

Intermediates for Advanced Materials Development (e.g., optoelectronic, polymer precursors)

In the realm of materials science, this compound is a key intermediate for the development of advanced materials. The highly fluorinated pyridine core can be incorporated into larger conjugated systems to create materials with desirable optoelectronic properties. The electron-deficient nature of the trifluoropyridine unit can influence the energy levels of molecular orbitals, which is a critical factor in the design of organic light-emitting diodes (OLEDs) and other electronic devices.

Furthermore, this compound can be used to synthesize monomers for polymerization reactions. The bromo and chloro functionalities provide reactive sites for the formation of polymer chains, leading to the creation of novel polymers with enhanced thermal stability and specific electronic characteristics imparted by the fluorinated pyridine moiety.

Applications in Radiochemistry and Isotopic Labeling Synthesis (focus on chemical methodology)

The chemical structure of this compound also lends itself to applications in radiochemistry, particularly in the synthesis of isotopically labeled compounds. The presence of multiple halogen atoms provides opportunities for the introduction of radioisotopes, such as fluorine-18 (B77423) ([¹⁸F]), a widely used positron emitter in Positron Emission Tomography (PET) imaging.

Perspectives and Future Directions in Polyhalopyridine Research

Innovations in Regio- and Chemoselective Synthetic Strategies

A primary challenge in polyhalopyridine chemistry is the selective functionalization of the pyridine (B92270) ring. The development of novel regio- and chemoselective synthetic strategies is crucial for accessing specific isomers and avoiding tedious separation processes. nih.govchemrxiv.org Current research focuses on several key areas:

Directed Metalation: The use of directing groups to control the position of metalation and subsequent functionalization is a powerful tool. Recent advances have demonstrated the ability to achieve C4-functionalization of pyridines, a traditionally challenging position to access. nih.gov

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, have become indispensable for the selective formation of C-C and C-N bonds. nih.govnih.gov Future innovations will likely involve the development of more active and selective catalyst systems, potentially utilizing earth-abundant metals. The order of reactivity of different halogens (e.g., -Br > -Cl) can be exploited for stepwise, chemoselective functionalization. nih.gov

Designed Phosphine (B1218219) Reagents: Specially designed phosphine reagents have been shown to enable the 4-selective halogenation of pyridines. chemrxiv.orgnih.gov These reagents can be installed at the 4-position and subsequently displaced by a halide nucleophile, offering a novel approach to regioselective halogenation. chemrxiv.org

Green Chemistry Principles and Sustainable Synthesis of Halogenated Pyridines

The principles of green chemistry are increasingly influencing the synthesis of halogenated pyridines, with a focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency. researchgate.netnih.gov Key trends in this area include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives, often under solvent-free or environmentally benign solvent conditions. nih.gov

One-Pot Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single pot to form a complex product, are highly atom-economical and reduce the need for intermediate purification steps. researchgate.net

Use of Greener Solvents and Catalysts: Research is ongoing to replace hazardous solvents with more environmentally friendly alternatives, such as water or bio-based solvents. researchgate.net The development of recyclable catalysts, including magnetic nanocatalysts, is also a key area of focus. researchgate.net Iron-catalyzed cyclization reactions represent a move towards using less toxic and more abundant metal catalysts. rsc.org

Exploration of Unconventional Reactivity Modes for Enhanced Utility

Moving beyond traditional synthetic transformations, researchers are exploring unconventional reactivity modes to expand the synthetic utility of polyhalopyridines. This includes:

Skeletal Editing: A novel strategy involves the conversion of carbon-nitrogen atom pairs in the pyridine ring into carbon-carbon atom pairs, effectively editing the molecular skeleton. sciencedaily.com This approach has the potential to generate novel molecular scaffolds that are not accessible through traditional methods. sciencedaily.com

Activation of C-Cl Bonds: The activation of typically less reactive C-Cl bonds in the presence of more reactive C-Br bonds is an area of active research. nih.gov This allows for sequential and site-selective functionalization of polyhalopyridines.

Halogen Bonding: The ability of halogen atoms to act as halogen-bond donors is being explored to direct the reactivity of the pyridine ring. nih.gov This non-covalent interaction can influence the pre-organization of molecules and lead to unusual reactivity, such as the activation of solvent molecules. nih.gov

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

Reaction Outcome Prediction: AI algorithms can be trained to predict the major product of a chemical reaction with high accuracy, often outperforming human chemists. acs.orgdrugtargetreview.com This can save significant time and resources in the laboratory by avoiding trial-and-error experimentation.

Retrosynthesis Planning: AI-powered tools can propose retrosynthetic pathways for complex target molecules, breaking them down into simpler, commercially available starting materials. engineering.org.cnacs.org

Optimization of Reaction Conditions: ML models can be used to optimize reaction parameters, such as temperature, solvent, and catalyst, to maximize yield and selectivity. nih.gov

The following table provides a summary of how AI and machine learning are being applied in synthetic chemistry:

| Application Area | Description | Potential Impact |

| Reaction Prediction | Algorithms predict the products of unseen chemical reactions based on learned patterns from large datasets. drugtargetreview.com | Reduces trial-and-error experimentation, saving time and resources. |

| Retrosynthesis | AI designs synthetic pathways to target molecules by working backward from the product. engineering.org.cnacs.org | Accelerates the discovery of new synthetic routes to complex molecules. |

| Reaction Optimization | Machine learning models identify the optimal conditions to maximize the yield and selectivity of a reaction. nih.gov | Improves the efficiency and sustainability of chemical synthesis. |

| Drug Discovery | AI can predict sequences of reactions to synthesize drug-like molecules, speeding up preclinical development. drugtargetreview.com | Shortens the timeline for the development of new pharmaceuticals. |

Expanding the Scope of Derivatization and Functionalization for Academic Exploration

While many applications of polyhalopyridines are in the industrial sector, there is a growing interest in expanding their derivatization and functionalization for academic research. This involves the synthesis of novel polyhalopyridine scaffolds with unique substitution patterns to explore their fundamental chemical and physical properties.

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly valuable for creating libraries of compounds for biological screening. nih.gov

Synthesis of Polysubstituted Pyridines: The development of methods for the controlled, stepwise introduction of multiple substituents onto the pyridine ring is a key area of academic interest. nih.gov

Photochemical Synthesis: The use of visible light to promote the synthesis and functionalization of heterocyclic compounds like imidazopyridines is a growing area of research, offering eco-friendly reaction conditions. mdpi.com

The continued exploration of new synthetic methods and the application of cutting-edge technologies will undoubtedly lead to the discovery of novel polyhalogenated pyridines with exciting and valuable properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.